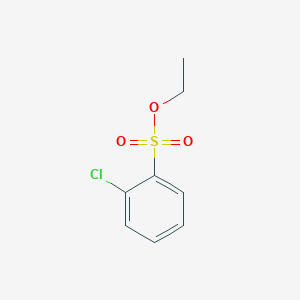

Ethyl 2-chlorobenzenesulfonate

CAS No.:

Cat. No.: VC16681151

Molecular Formula: C8H9ClO3S

Molecular Weight: 220.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClO3S |

|---|---|

| Molecular Weight | 220.67 g/mol |

| IUPAC Name | ethyl 2-chlorobenzenesulfonate |

| Standard InChI | InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |

| Standard InChI Key | ZBLKMCUYSGSIBW-UHFFFAOYSA-N |

| Canonical SMILES | CCOS(=O)(=O)C1=CC=CC=C1Cl |

Introduction

Physical and Chemical Properties

While specific data for Ethyl 2-chlorobenzenesulfonate are scarce, properties can be extrapolated from related sulfonate esters and chlorinated aromatic compounds:

The compound’s relative polarity is moderate (≈0.6–0.7 on the Snyder scale), balancing hydrophobic aromatic and polar sulfonate groups . Its hygroscopicity is low, as esterification reduces moisture sensitivity compared to sulfonic acids .

Synthesis Pathways

Sulfonation of Chlorobenzene

The synthesis typically begins with the sulfonation of 2-chlorobenzene using concentrated sulfuric acid or sulfur trioxide:

This step yields 2-chlorobenzenesulfonic acid, which is then esterified with ethanol under acidic or dehydrating conditions :

\text{C}_6\text{H}_4\text{Cl(SO}_3\text{H)} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_4\text{Cl(SO}_3\text{C}_2\text{H}_5)} + \text{H}_2\text{O}

Alternative Route via Chlorosulfonation

A patent describing ethyl 2-bromopropionate synthesis suggests a analogous approach for sulfonate esters:

-

Chlorosulfonation: React 2-chlorobenzene with chlorosulfonic acid to form 2-chlorobenzenesulfonyl chloride.

-

Esterification: Treat the sulfonyl chloride with ethanol in the presence of a base (e.g., pyridine) to yield the ethyl ester.

\text{C}_6\text{H}_4\text{Cl(SO}_2\text{Cl)} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_4\text{Cl(SO}_3\text{C}_2\text{H}_5)} + \text{HCl}

This method avoids the hygroscopicity of sulfonic acids, improving reaction yields .

Reactivity and Applications

Nucleophilic Substitution

| Parameter | Value | Source |

|---|---|---|

| OSHA PEL | Not established | Analogous to ethyl sulfonates |

| ACGIH TLV | 10 ppm (vapor) | Based on sulfonic acid esters |

Analytical Characterization

Spectroscopic Data

Chromatography

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume